molecular formula C11H22N2O2 B5865740 N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea CAS No. 76958-92-4

N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea

Cat. No.: B5865740
CAS No.: 76958-92-4
M. Wt: 214.30 g/mol
InChI Key: BVJSMHNAYYOCPO-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a hydroxy-substituted tert-butyl group attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea typically involves the reaction of cyclohexylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexylamine} + \text{tert-Butyl isocyanate} \rightarrow \text{N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea} ]

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents, including alkyl halides and acid chlorides, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-N’-(2-oxo-1,1-dimethylethyl)urea.

    Reduction: Formation of cyclohexylamine and tert-butylamine.

    Substitution: Formation of N-cyclohexyl-N’-(substituted)urea derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea
  • N-cyclohexyl-N’-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)urea
  • N-cyclohexyl-N’-(1,3-dimethylbutyl)urea

Uniqueness

N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea is unique due to its specific combination of a cyclohexyl group and a hydroxy-substituted tert-butyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-(1-hydroxy-2-methylpropan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,8-14)13-10(15)12-9-6-4-3-5-7-9/h9,14H,3-8H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSMHNAYYOCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231905
Record name N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76958-92-4
Record name N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76958-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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